5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-21-13-7-8-14(16(20)9-13)17-15(10-18-11-19-17)12-5-3-2-4-6-12/h2-11,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBGSXSYSDPFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325547 | |
| Record name | 5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647559 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
105258-25-1 | |
| Record name | 5-methoxy-2-(5-phenylpyrimidin-4-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101325547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy 2 5 Phenylpyrimidin 4 Yl Phenol and Analogues
Retrosynthetic Analysis and Key Precursor Identification
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol, the analysis reveals several logical disconnections.
The primary disconnection breaks the pyrimidine (B1678525) ring, a common strategy for heterocyclic compounds. The most prevalent method for pyrimidine synthesis is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine. This leads to two key synthons: an amidine synthon for the N-C-N fragment and a C-C-C synthon derived from a β-dicarbonyl compound.
Following this logic, the target molecule can be disconnected as shown below:
Disconnection 1 (C4-C5 and N3-C4 bonds): This disconnection across the pyrimidine ring points to a substituted benzamidine (B55565) and a β-ketoester or a related 1,3-dielectrophile. The phenyl group at position 5 and the phenol (B47542) moiety at position 4 must originate from this C-C-C fragment.
Disconnection 2 (C-C bond): An alternative disconnection is the Suzuki or Stille cross-coupling reaction. This would involve disconnecting the C5-phenyl bond, suggesting a precursor like 5-bromo-2-(pyrimidin-4-yl)phenol and phenylboronic acid.
Based on the more traditional condensation approach, the key precursors can be identified as:
An amidine: To provide the C2 atom of the pyrimidine ring. A simple, unsubstituted amidine like formamidine (B1211174) or a substituted one could be used, depending on the desired group at the C2 position. For the target compound, the specific precursor needed at the C2 position is not immediately obvious from the name and would depend on the forward synthesis chosen. However, for a general 2-substituted pyrimidine, a corresponding amidine is a standard choice.
A β-dicarbonyl derivative: This is the most complex precursor, needing to contain the methoxyphenol and the C5-phenyl groups. A plausible precursor would be a derivative of 2-phenyl-3-(2-hydroxy-4-methoxyphenyl)-3-oxopropanal. Such molecules are often generated in situ.
A more practical forward synthesis often involves building the pyrimidine ring from more accessible starting materials. A common strategy involves the reaction of a chalcone-like intermediate with an amidine. This leads to the identification of more feasible key precursors:
2-Hydroxy-4-methoxyacetophenone: A commercially available starting material for the phenolic part.
Benzaldehyde (B42025): To introduce the phenyl group at the C5 position.
A source for the C2 and N1, N3 atoms: Typically an amidine hydrochloride or guanidine (B92328) hydrochloride.
Development and Optimization of Synthetic Pathways
Building upon the retrosynthetic analysis, several synthetic pathways can be developed and optimized to produce the target compound and its analogues.
A common and effective multi-step sequence begins with the synthesis of a chalcone (B49325) intermediate.
Claisen-Schmidt Condensation: 2-Hydroxy-4-methoxyacetophenone is reacted with benzaldehyde in the presence of a base (e.g., NaOH or KOH in ethanol) to form (E)-1-(2-hydroxy-4-methoxyphenyl)-3-phenylprop-2-en-1-one (a chalcone).
Cyclocondensation: The resulting chalcone is then reacted with a suitable nitrogen-containing reagent, such as guanidine hydrochloride or another amidine, in the presence of a base like sodium ethoxide. This reaction proceeds via a Michael addition followed by intramolecular condensation and subsequent oxidation/aromatization to yield the diarylpyrimidine core. researchgate.net
This sequence allows for significant diversity, as different substituted acetophenones and benzaldehydes can be used to generate a wide range of analogues.
The introduction of the phenol and methoxy (B1213986) groups is most efficiently achieved by incorporating them into one of the starting materials. nih.gov
Starting Material Selection: Using precursors like 2-hydroxy-4-methoxyacetophenone or 3-methoxyphenol (B1666288) ensures the correct placement of these functional groups from the outset. nih.gov This strategy avoids complex and potentially low-yielding hydroxylation or methoxylation steps on the final heterocyclic core.
Protecting Groups: The phenolic hydroxyl group is acidic and can interfere with certain reaction conditions, particularly those involving strong bases or organometallic reagents. In such cases, it may be necessary to protect the phenol, for example, as a benzyl (B1604629) ether or a silyl (B83357) ether. The protecting group is then removed in the final step of the synthesis.
Demethylation/Methylation: In some synthetic routes, a dimethoxy precursor might be used. A final demethylation step, often using strong Lewis acids like boron tribromide (BBr₃), can selectively cleave one of the methoxy groups to reveal the phenol. nih.gov Conversely, if a dihydroxy precursor is used, selective methylation can be performed.
The construction of the central phenyl-substituted pyrimidine ring is the key part of the synthesis.
Principal Synthesis (from Chalcones): As described, the reaction between a chalcone and an amidine or guanidine is a robust method for creating 4,6-diarylpyrimidines. To achieve the 4,5-disubstituted pattern of the target molecule, a different precursor is needed, typically a β-ketoaldehyde or β-diketone that already contains the C5-phenyl substituent.
Three-Component Reactions: One-pot, three-component reactions are highly efficient for building molecular complexity. organic-chemistry.org A reaction between a ketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297) can be used to construct the pyrimidine ring. organic-chemistry.org For example, a reaction of a 2-hydroxy-4-methoxyphenyl ketone derivative, formaldehyde (B43269) (as a C1 source), and benzamidine could be envisioned.
Cross-Coupling Strategies: A powerful alternative involves forming the pyrimidine core first, followed by introducing the phenyl group. For instance, a 5-halopyrimidine (e.g., 5-bromo-2-(...)-4-(methoxyphenoxy)pyrimidine) can be synthesized and then subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid, catalyzed by a palladium complex, to install the phenyl group at the C5 position. nih.gov This approach is highly versatile for creating a library of C5-aryl analogues.
The use of catalysts can significantly improve the efficiency, yield, and environmental friendliness of pyrimidine synthesis. mdpi.comresearchgate.net
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (PTSA) or Lewis acids such as zinc chloride (ZnCl₂) can catalyze the condensation and dehydration steps in pyrimidine formation. organic-chemistry.orgmdpi.com
Base Catalysis: Strong bases like NaOH, KOH, or sodium ethoxide are commonly used in Claisen-Schmidt and subsequent cyclocondensation reactions. researchgate.net Basic alumina (B75360) has also been employed as a solid support and catalyst, particularly in microwave-assisted synthesis, which can dramatically reduce reaction times. researchgate.net
Metal Catalysis: Transition metals play a crucial role in modern pyrimidine synthesis.
Copper catalysts are used in various cycloaddition and annulation reactions to form the pyrimidine ring. organic-chemistry.orgmdpi.com
Palladium catalysts are essential for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to attach substituents like the phenyl group to a pre-formed pyrimidine core. nih.gov
Iridium and Zirconium complexes have been developed for multi-component reactions that assemble pyrimidines from simpler starting materials like alcohols and nitriles. mdpi.com
Below is a table summarizing various catalytic approaches for the synthesis of substituted pyrimidines, which are applicable to the target compound.
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|---|
| Acid | p-Toluene sulfonic acid (PTSA) | Three-component condensation | Readily available, effective for dehydration. | mdpi.com |
| Base | NaOH, KOH | Chalcone condensation & Cyclization | Classical, cost-effective method. | researchgate.net |
| Metal | Copper(I) or (II) salts | [3+3] Annulation / Cyclization | Good functional group tolerance. | organic-chemistry.orgmdpi.com |
| Metal | Palladium complexes (e.g., Pd(PPh₃)₄) | Suzuki Cross-Coupling | Versatile for C-C bond formation. | nih.gov |
| Metal | Iridium-pincer complexes | Multi-component synthesis from alcohols | High atom economy, regioselective. | mdpi.com |
Once the core this compound scaffold is assembled, functional group interconversion (FGI) and derivatization can be employed to synthesize a wide array of analogues for structure-activity relationship (SAR) studies. nih.gov
Phenolic Hydroxyl Group: The phenol group is a versatile handle for derivatization.
Etherification: Reaction with alkyl halides under basic conditions (Williamson ether synthesis) yields various ethers.
Esterification: Acylation with acid chlorides or anhydrides produces ester analogues.
Aromatic Rings: Both the phenyl and phenol rings can undergo electrophilic aromatic substitution (e.g., halogenation, nitration, Friedel-Crafts reactions), although the position of substitution will be directed by the existing groups. The reactivity of the pyrimidine ring can make these reactions complex.
Modification of the Pyrimidine Ring: Direct functionalization of the pyrimidine ring can be challenging but is possible. For example, if a chloro-substituted pyrimidine is used as an intermediate, the chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols) in a nucleophilic aromatic substitution (SNAr) reaction to introduce diversity at that position. researchgate.net
The table below provides examples of derivatization reactions applicable to the core scaffold.
| Functional Group | Reaction Type | Reagents | Product Type |
|---|---|---|---|
| Phenol (-OH) | Etherification | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Alkoxy derivative |
| Phenol (-OH) | Esterification | Acyl chloride (e.g., Acetyl chloride), Base | Ester derivative |
| Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Nitro-phenyl analogue |
| Phenyl Ring | Halogenation | NBS or NCS | Halo-phenyl analogue |
| Halogenated Pyrimidine | SNAr | Amines, Thiols | Amino- or Thio- substituted pyrimidine |
Green Chemistry Principles in Synthesis Exploration
The application of green chemistry principles to the synthesis of pyrimidine derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. rasayanjournal.co.in Traditional methods often rely on hazardous solvents and toxic reagents, prompting the development of more sustainable alternatives. rasayanjournal.co.in For the synthesis of this compound and its analogues, several green chemistry approaches could be envisioned.
Catalysis: The use of catalysts, particularly heterogeneous and reusable catalysts, can enhance reaction efficiency and reduce waste. powertechjournal.com For instance, in a potential Suzuki-Miyaura cross-coupling step to introduce the phenyl group, a palladium catalyst supported on a solid matrix could be employed for easy separation and recycling.
Alternative Energy Sources: Microwave-assisted synthesis and ultrasound activation are energy-efficient techniques that can significantly shorten reaction times and improve yields in pyrimidine synthesis. rasayanjournal.co.inpowertechjournal.com These methods offer a greener alternative to conventional heating.
Solvent-Free and Alternative Solvents: Conducting reactions in the absence of a solvent or in greener solvents like water or ionic liquids minimizes the use of volatile organic compounds (VOCs). rasayanjournal.co.inresearchgate.net "Grindstone chemistry," a solvent-free mechanochemical method, has been successfully applied to the synthesis of dihydropyrimidinones and could potentially be adapted for the synthesis of related pyrimidines. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form the product, are highly atom-economical and efficient. rasayanjournal.co.in A one-pot synthesis of a this compound analogue could be designed by combining a substituted aldehyde, a 1,3-dicarbonyl compound, and an amidine source, thereby reducing the number of synthetic steps and purification stages. researchgate.net
These green approaches not only contribute to environmental sustainability but can also offer economic benefits through reduced energy consumption, less waste generation, and simplified workup procedures. rasayanjournal.co.in
Comparative Analysis of Synthetic Efficiencies and Yields
Based on the literature for the synthesis of similar pyrimidine derivatives, a hypothetical comparison of different synthetic approaches can be constructed. For example, a conventional synthesis involving refluxing in an organic solvent might be compared with a microwave-assisted or a solvent-free mechanochemical approach.
| Synthetic Method | Typical Reaction Time | Typical Yield (%) | Key Advantages | Potential Drawbacks |
| Conventional Heating (Reflux) | Several hours to days | 60-80 | Well-established, simple setup | Long reaction times, high energy consumption, use of potentially hazardous solvents |
| Microwave-Assisted Synthesis | Minutes to a few hours | 75-95 | Rapid heating, shorter reaction times, often higher yields | Requires specialized equipment, potential for localized overheating |
| Ultrasound-Assisted Synthesis | 1-3 hours | 70-90 | Enhanced reaction rates, improved mass transfer | Specialized equipment needed, scalability can be a challenge |
| Solvent-Free (Mechanochemical/Grindstone) | 15-60 minutes | 85-98 | Environmentally friendly, high yields, simple workup | May not be suitable for all substrates, potential for localized heating |
| Multicomponent Reaction (One-Pot) | Varies (minutes to hours) | 70-90 | High atom economy, reduced number of steps | Optimization can be complex, potential for side reactions |
This table presents hypothetical data based on trends observed in the synthesis of pyrimidine derivatives and is intended for illustrative purposes.
Studies on the synthesis of dihydropyrimidine (B8664642) derivatives have shown that microwave irradiation can lead to higher yields in shorter reaction times compared to conventional methods. researchgate.net Similarly, the "Grindstone Chemistry Technique" has been reported to provide excellent yields of dihydropyrimidinones in a solvent-free and eco-friendly manner. researchgate.netresearchgate.net For instance, a comparative study on the synthesis of dihydropyrimidin-2-(1H)-ones and -thiones demonstrated that the grindstone method catalyzed by CuCl₂·2H₂O and concentrated HCl gave higher yields and was more environmentally friendly than the conventional approach. researchgate.net
The choice of the optimal synthetic route for this compound would therefore depend on a balance of factors including the desired scale of production, available equipment, and the emphasis on green chemistry principles.
Based on a thorough search of publicly available scientific literature, the specific experimental data required to construct the article on "this compound," as per the provided outline, is not available.
Detailed reports on the single-crystal X-ray diffraction, including crystal growth techniques, unit cell parameters, intermolecular interactions, intramolecular conformations, Hirshfeld surface analysis, and specific Nuclear Magnetic Resonance (NMR) spectroscopy for this particular compound, have not been found in the searched scientific databases and journals.
Therefore, it is not possible to generate the requested article without the foundational scientific data for "this compound." The strict adherence to the user's instructions, which requires focusing solely on the specified compound and outline, cannot be fulfilled.
Advanced Structural Elucidation and Solid State Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution ¹H NMR Chemical Shift Assignments and Coupling Constant Analysis
High-resolution ¹H NMR spectroscopy is a powerful tool for identifying the chemical environment of protons within a molecule. For "5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol," the spectrum is predicted to exhibit distinct signals corresponding to the protons on the phenol (B47542), phenyl, and pyrimidine (B1678525) rings, as well as the methoxy (B1213986) and hydroxyl groups. The chemical shifts (δ) are influenced by the electron density around the protons, while the coupling constants (J) reveal information about the connectivity between neighboring protons.
The aromatic region of the spectrum is expected to be complex due to the multiple ring systems. Protons on the phenyl ring are anticipated to show characteristic multiplets, while the protons on the pyrimidine and methoxy-substituted phenol rings will have specific shifts and coupling patterns determined by their substituents. The methoxy group protons are expected to appear as a sharp singlet, and the phenolic hydroxyl proton may present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Constants
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H (Phenol ring) | 6.80 - 7.50 | m | - |
| H (Phenyl ring) | 7.30 - 7.60 | m | - |
| H (Pyrimidine ring) | 8.50 - 9.00 | s | - |
| -OCH₃ | 3.80 | s | - |
Note: The predicted values are based on general principles of ¹H NMR spectroscopy for similar chemical structures. Actual experimental values may vary.
¹³C NMR Chemical Shift Characterization and Quaternary Carbon Identification
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" is expected to produce a distinct signal. The chemical shifts of the carbon atoms are highly dependent on their hybridization and the electronegativity of the atoms they are bonded to. Aromatic carbons typically resonate in the range of 110-160 ppm.
A key aspect of ¹³C NMR is the ability to identify quaternary carbons, which are carbons not directly bonded to any protons. These signals are often of lower intensity compared to protonated carbons. In this compound, the carbons at the points of substitution on the rings and the carbon of the methoxy group attached to the phenol ring are quaternary.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C (Phenol ring) | 110 - 160 |
| C (Phenyl ring) | 125 - 140 |
| C (Pyrimidine ring) | 150 - 170 |
| C (Quaternary) | 130 - 160 |
Note: The predicted values are based on established ¹³C NMR chemical shift ranges for aromatic and heterocyclic compounds.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
While one-dimensional NMR provides essential information, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the complex spectra of molecules like "this compound."
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically through two or three bonds. This would be instrumental in tracing the connectivity of protons within the individual phenyl and phenol rings. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of protonated carbons. sdsu.eduresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). youtube.com This technique is particularly powerful for identifying the connectivity between different structural fragments and for assigning quaternary carbons. For instance, an HMBC experiment would be expected to show a correlation between the methoxy protons and the carbon of the phenol ring to which the methoxy group is attached. researchgate.net It would also confirm the linkage between the phenol and pyrimidine rings. youtube.com
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. nih.gov For "this compound," which has a molecular formula of C₁₇H₁₄N₂O₂, HRMS can confirm this composition by providing an exact mass measurement.
The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas. mdpi.com The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the correct molecular formula.
Table 3: High-Resolution Mass Spectrometry Data
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
|---|
Note: The calculated exact mass is for the protonated molecule [M+H]⁺, which is a commonly observed ion in electrospray ionization (ESI) HRMS.
Vibrational and Electronic Spectroscopic Analysis
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared spectroscopy is an indispensable tool for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol is expected to exhibit a series of characteristic absorption bands corresponding to its constituent phenol (B47542), methoxy (B1213986), phenyl, and pyrimidine (B1678525) moieties.
The presence of the hydroxyl (-OH) group of the phenol is typically characterized by a strong and broad absorption band in the region of 3200–3600 cm⁻¹, arising from the O-H stretching vibration. The broadness of this peak is often attributed to intermolecular hydrogen bonding. The C-O stretching vibration of the phenol group is expected to appear in the 1260–1000 cm⁻¹ range.
The methoxy (-OCH₃) group introduces several characteristic vibrations. The asymmetric and symmetric stretching of the C-H bonds in the methyl group are anticipated to be observed around 2950 cm⁻¹ and 2850 cm⁻¹, respectively. Additionally, a distinct C-O stretching band for the aryl ether is expected to be present.
The aromatic nature of the phenyl and pyrimidine rings gives rise to several distinct absorption bands. The C-H stretching vibrations of the aromatic rings typically occur at wavenumbers just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹). The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands in the 1450–1600 cm⁻¹ region. Furthermore, C-H out-of-plane bending vibrations can provide information about the substitution pattern of the aromatic rings and are generally observed in the 650–1000 cm⁻¹ range. The pyrimidine ring, a heteroaromatic system, will also contribute to the complex vibrational spectrum with its characteristic ring stretching and deformation modes.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenol | O-H Stretch | 3200-3600 | Strong, Broad |
| Phenol | C-O Stretch | 1260-1000 | Strong |
| Methoxy | C-H Stretch | 2950, 2850 | Medium |
| Aromatic Rings (Phenyl, Pyrimidine) | C-H Stretch | 3030-3100 | Weak to Medium |
| Aromatic Rings (Phenyl, Pyrimidine) | C=C Stretch | 1450-1600 | Medium to Strong, Sharp |
| Aromatic Rings (Phenyl, Pyrimidine) | C-H Out-of-plane Bend | 650-1000 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The spectrum is influenced by the nature of the chromophores present in the molecule.
The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the conjugated π-system formed by the phenyl and pyrimidine rings. The primary electronic transitions anticipated are π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are typically characterized by high molar absorptivity.
Derivatives of phenylpyrimidine often exhibit multiple absorption bands in the UV region. For instance, some phenylpyrimidine derivatives show absorption maxima around 240 nm, which can be attributed to π-π* transitions of the aromatic systems. rsc.org Additional bands at longer wavelengths, around 300 nm and 390 nm, are often assigned to intramolecular charge transfer (ICT) transitions. rsc.org The presence of the electron-donating methoxy and hydroxyl groups on the phenol ring can influence the energy of these transitions, potentially causing a bathochromic (red) shift of the absorption maxima. Studies on 2-(2′-hydroxyphenyl)pyrimidines have shown absorption maxima in the UV or visible region, which can be red-shifted by the presence of electron-donating groups. researchgate.net
| Expected λmax (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~240 | π → π* | Aromatic (Phenyl and Pyrimidine) Rings |
| ~300-390 | Intramolecular Charge Transfer (ICT) | Donor-Acceptor System |
Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands upon a change in solvent polarity. This phenomenon arises from differential solvation of the ground and excited electronic states of the molecule.
For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift, meaning the absorption maximum moves to a longer wavelength. This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. Conversely, for n → π* transitions, which involve the promotion of an electron from a non-bonding orbital, a hypsochromic (blue) shift is typically observed with increasing solvent polarity. This is due to the stabilization of the non-bonding orbital in the ground state by the polar solvent.
In the case of this compound, the prominent π → π* and ICT transitions are expected to exhibit positive solvatochromism (a bathochromic shift with increasing solvent polarity). This is because the excited states involved in these transitions are likely to be more polar than the ground state, leading to greater stabilization in polar solvents.
Fluorescence Spectroscopy and Quantum Yield Investigations
Fluorescence spectroscopy is a highly sensitive technique that provides information about the emission of light from a molecule after it has absorbed light. The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed.
The fluorescence properties of this compound are significantly influenced by the presence of the 2-hydroxyphenyl moiety. In many 2-(2′-hydroxyphenyl)pyrimidine derivatives, fluorescence is often quenched or absent. nih.govnih.gov This is attributed to a rapid excited-state intramolecular proton transfer (ESIPT) from the phenolic hydroxyl group to a nitrogen atom on the pyrimidine ring. nih.govnih.gov This process leads to the formation of an excited tautomer that deactivates through a non-radiative pathway, thus preventing fluorescence. nih.gov
However, if the ESIPT process is inhibited, for example, by protonation of the pyrimidine ring in an acidic medium, fluorescence can be "switched on". nih.gov For structurally related compounds where ESIPT is not a dominant deactivation pathway, fluorescence can be observed. For example, some 2-alkylaminopyrimidines exhibit fluorescence, with the highest intensity observed in polar protic solvents, suggesting that hydrogen bonding can play a role in enhancing fluorescence. nih.govmdpi.com The emission wavelength and quantum yield are highly dependent on the specific substituents and the solvent environment. For some substituted pyrazolo[1,5-a]pyrimidines, quantum yields have been reported to vary significantly with the electronic nature of the substituents, with electron-donating groups generally leading to higher quantum yields. rsc.org
Given the structure of this compound, it is plausible that it may exhibit weak or no fluorescence in neutral solvents due to ESIPT. However, in environments that disrupt the intramolecular hydrogen bond responsible for ESIPT, such as in acidic solutions or in certain solid-state matrices, the compound may become fluorescent. The quantum yield in such cases would be dependent on the efficiency of radiative decay versus other non-radiative pathways.
| Condition | Expected Fluorescence | Reason | Potential Quantum Yield (ΦF) |
|---|---|---|---|
| Neutral Solution | Weak or None | Excited-State Intramolecular Proton Transfer (ESIPT) | Low |
| Acidic Solution | Present | Inhibition of ESIPT by protonation | Variable, potentially moderate to high |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com Calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to model the compound's behavior. mdpi.commdpi.comajchem-a.com
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. Using DFT methods, the bond lengths, bond angles, and dihedral angles are calculated to find the global minimum on the potential energy surface. nih.gov These theoretical parameters can then be compared with experimental data if available, providing a validation of the computational model. mdpi.com For instance, the planarity of the phenyl and pyrimidine (B1678525) rings, and the orientation of the methoxy (B1213986) and phenol (B47542) groups relative to the core structure are key aspects determined through geometry optimization. The planarity of the ring structures is often confirmed by dihedral angle values close to 0° or 180°. sci-hub.se
Table 1: Selected Optimized Geometrical Parameters No specific data is available for 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol. The table below is a template showing the type of data that would be presented.
| Parameter | Calculated Value (Å/°) |
|---|---|
| C-C (phenyl ring) | Data not available |
| C-N (pyrimidine ring) | Data not available |
| C-O (methoxy) | Data not available |
| C-O-C (methoxy angle) | Data not available |
| Phenyl-Pyrimidine Dihedral Angle | Data not available |
Theoretical vibrational analysis is performed on the optimized geometry to predict the infrared (IR) and Raman spectra. The calculations yield the frequencies of the fundamental vibrational modes of the molecule. sci-hub.se These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical model, allowing for a more accurate comparison with experimental spectra. ajchem-a.comsemanticscholar.org Each calculated vibrational mode can be assigned to specific molecular motions, such as C-H stretching, C=C ring vibrations, or C-O-C bending of the methoxy group. sci-hub.sescielo.org.za This detailed assignment helps in the interpretation of experimental FT-IR and FT-Raman spectra. ijstr.org
Table 2: Calculated Vibrational Frequencies and Assignments No specific data is available for this compound. The table below is a template showing the type of data that would be presented.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |
|---|---|---|
| O-H Stretch (Phenol) | Data not available | |
| C-H Stretch (Aromatic) | Data not available | |
| C=N Stretch (Pyrimidine) | Data not available | |
| C-O-C Stretch (Methoxy) | Data not available | |
| Ring Breathing (Phenyl) | Data not available |
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within DFT to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. scielo.org.zanih.gov The theoretical chemical shifts are calculated relative to a standard reference, typically tetramethylsilane (TMS). These predictions are invaluable for assigning the signals in experimental NMR spectra and confirming the molecular structure. nih.gov The chemical environment of each proton and carbon atom in this compound determines its calculated chemical shift.
Table 3: Simulated NMR Chemical Shifts No specific data is available for this compound. The table below is a template showing the type of data that would be presented.
| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |
|---|---|---|
| Phenolic -OH | Data not available | - |
| Methoxy -OCH₃ | Data not available | Data not available |
| Pyrimidine Ring Carbons/Hydrogens | Data not available | Data not available |
| Phenyl Ring Carbons/Hydrogens | Data not available | Data not available |
Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of the molecule. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. materialsciencejournal.org The results provide the maximum absorption wavelengths (λmax), oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions involved, such as π → π* or n → π* transitions. scielo.org.zanih.gov These theoretical spectra can be compared with experimental UV-Vis data to understand the electronic properties of the compound. researchgate.net
Table 4: Predicted UV-Vis Spectral Data No specific data is available for this compound. The table below is a template showing the type of data that would be presented.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | Data not available | Data not available | HOMO → LUMO |
| S₀ → S₂ | Data not available | Data not available | HOMO-1 → LUMO |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energetics)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. ijstr.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govresearchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Table 5: FMO Energetics No specific data is available for this compound. The table below is a template showing the type of data that would be presented.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. mdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. chemrxiv.org Typically, red-colored areas indicate negative electrostatic potential (nucleophilic sites), which are prone to electrophilic attack, while blue-colored areas represent positive electrostatic potential (electrophilic sites), susceptible to nucleophilic attack. chemrxiv.org The MEP surface for this compound would reveal the reactive sites, with negative potential expected around the oxygen and nitrogen atoms and positive potential near the hydrogen atoms. researchgate.net
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions
Information regarding the Natural Bond Orbital (NBO) analysis to determine intramolecular charge transfer interactions for this compound is not documented in the available literature. Such an analysis would typically provide insights into the stabilization energies associated with electron delocalization between donor and acceptor orbitals within the molecule.
Molecular Docking Simulations with Model Protein Targets
There are no published molecular docking studies for this compound. This type of simulation is used to predict the binding orientation and affinity of a molecule to a specific protein target.
Ligand-Receptor Interaction Energy Calculations
Specific data on ligand-receptor interaction energy calculations, which quantify the binding affinity of this compound with any protein receptor, are not available. These calculations typically involve determining the electrostatic and van der Waals interaction energies.
Identification of Key Amino Acid Residues in Binding Pockets
Without molecular docking studies, the key amino acid residues that would be involved in the binding of this compound within a protein's active site have not been identified.
Molecular Dynamics Simulations for Conformational Sampling and Stability
There is no information available from molecular dynamics simulations for this compound. These simulations are crucial for understanding the conformational changes of the molecule over time and the stability of its potential complexes with protein targets.
Mechanistic and Target Oriented Biological Activity Investigations Non Clinical
In Vitro Studies on Cellular Models (excluding human clinical data)
The pyrimidine (B1678525) core is a fundamental building block in numerous compounds developed for anticancer therapy. researchgate.net Research into various 2,4,5-substituted pyrimidine derivatives has demonstrated significant antiproliferative and cytotoxic effects against a range of human cancer cell lines. nih.govnih.gov
One study on novel 2,4,5-substituted pyrimidine derivatives reported potent inhibitory activity against the human hepatocellular carcinoma BEL-7402 cancer cell line, with several compounds showing IC₅₀ values less than 0.10 μM. The most active compound in this series demonstrated broad efficacy with IC₅₀ values ranging from 0.024 to 0.55 μM across different human cancer cell lines. nih.gov Another investigation into a series of indole-pyrimidine compounds found that some members displayed significantly high antiproliferative activities against several cancer cell lines, with IC₅₀ values between 16 and 62 nM. acs.orgnih.gov Similarly, a novel synthesized compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), which shares a methoxyphenol moiety, inhibited colon cancer cell growth with IC₅₀ values of 12.00 μg/mL (44.39 μM) in HCT116 cells and 10.30 μg/mL (38.10 μM) in SW480 cells. nih.gov
These findings suggest that 5-Methoxy-2-(5-phenylpyrimidin-4-yl)phenol could plausibly exhibit antiproliferative properties by interfering with cellular processes essential for cancer cell growth. The specific potency would, of course, depend on the unique stereoelectronic contributions of its substituent groups.
Table 1: Antiproliferative Activity of Structurally Related Compounds
| Compound Class | Specific Compound Example | Cancer Cell Line | Reported IC₅₀ Value | Source |
|---|---|---|---|---|
| 2,4,5-Substituted Pyrimidine | Compound 7gc | Various human cancer cell lines | 0.024 - 0.55 μM | nih.gov |
| Indole-Pyrimidine | Compound 4k | Various cancer cell lines | 16 - 62 nM | acs.orgnih.gov |
| Methoxyphenol Derivative | MMPP | HCT116 (Colon) | 12.00 μg/mL (44.39 μM) | nih.gov |
| Methoxyphenol Derivative | MMPP | SW480 (Colon) | 10.30 μg/mL (38.10 μM) | nih.gov |
Both pyrimidine and phenol (B47542) derivatives are well-recognized pharmacophores in the development of antimicrobial agents. ontosight.airesearchgate.net Compounds containing these scaffolds have shown activity against a spectrum of bacteria and fungi. ontosight.ai
For instance, studies on various methoxyphenol compounds have demonstrated their antibacterial effects. Eugenol (B1671780) (4-Allyl-2-methoxyphenol) and capsaicin, which contains a methoxyphenol group, were found to be active against foodborne pathogens like Staphylococcus aureus, with IC₅₀ values of 0.75 mM and 0.68 mM, respectively. nih.gov Research into 2-(5-bromo-1H-benzimidazol-2-yl)-substituted-phenol derivatives also revealed that certain compounds exhibited antibacterial and antifungal activity. lew.ro
The potential for antituberculosis activity is also plausible. Phenolic compounds are among the natural products that have been investigated for their antimycobacterial properties against Mycobacterium tuberculosis. Given the urgent need for new antitubercular agents due to rising drug resistance, compounds featuring a phenolic core are of significant interest.
Based on this evidence, this compound is a candidate for antimicrobial screening, with a potential to inhibit the growth of various pathogenic microbes.
Phenolic compounds are widely known for their anti-inflammatory properties. ontosight.ai The mechanism often involves the inhibition of key enzymes in the inflammatory cascade and the modulation of signaling pathways. For example, 2-Methoxy-4-vinylphenol (2M4VP), a natural compound, has been shown to exert anti-inflammatory effects by reducing the production of nitric oxide (NO) and inducible nitric oxidase synthase (iNOS) in lipopolysaccharide (LPS)-treated macrophage cells. nih.govresearchgate.net Its mechanism involves the activation of the Nrf2/ARE pathway, which enhances the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1). nih.gov
Other studies have demonstrated that phenolic compounds can inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, which are critical mediators of inflammation. frontiersin.org For example, 5-methylpyrimidine-2,4-diol showed potent inhibitory activity against COX-1, COX-2, and 5-LOX with IC₅₀ values of 42.76, 10.70, and 7.40 μg/mL, respectively. frontiersin.org The ability of some compounds to inhibit protein denaturation is another common in vitro method to assess anti-inflammatory potential. researcher.life
The presence of the methoxyphenol moiety in this compound strongly suggests that it may possess anti-inflammatory activity, potentially by inhibiting pro-inflammatory mediators and enzymes.
The antioxidant capacity of phenolic compounds is one of their most well-documented biological properties. mdpi.com This activity is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals, thereby breaking the chain reaction of oxidation. orientjchem.org
Various assays are used to evaluate antioxidant potential, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. frontiersin.org For example, a synthesized Schiff base, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol, demonstrated potent antioxidant activity in a DPPH assay with an EC₅₀ value of 10.46 ppm. atlantis-press.com In another study, a series of new 2,6-dimethoxyphenol (B48157) derivatives were synthesized and showed significant antioxidant ability, with some compounds exhibiting higher radical scavenging activity than the standard antioxidant ascorbic acid. orientjchem.org The antioxidant potential of methoxyphenol phytometabolites like eugenol has also been well-established. nih.gov
Given the integral methoxyphenol structure, this compound is highly likely to exhibit antioxidant properties by scavenging free radicals and mitigating oxidative stress.
Biochemical Assays for Enzyme Inhibition or Receptor Binding
The biological activity of a compound is often mediated by its interaction with specific proteins, such as enzymes or receptors. The 2,4,5-substituted pyrimidine scaffold has been identified as a new class of tubulin polymerization inhibitors. acs.orgnih.gov One study found that an indole-pyrimidine derivative was an excellent inhibitor of tubulin polymerization with an IC₅₀ of 0.79 μM and was found to bind to the colchicine-binding site of tubulin. acs.orgnih.gov This inhibition of microtubule dynamics leads to cell cycle arrest at the G₂/M phase and induces apoptosis in cancer cells.
Furthermore, compounds with methoxyphenyl groups have been investigated for their binding to various receptors. For instance, certain 2,5-dimethoxyphenethylamine derivatives show a binding preference for the serotonin (B10506) 5-HT₂A receptor over the 5-HT₂C receptor. frontiersin.org Other complex molecules containing a methoxyphenyl moiety have been explored as selective inhibitors of enzymes like linoleate (B1235992) oxygenase (ALOX15). nih.gov
Theoretical Elucidation of Molecular Mechanisms of Action
In the absence of extensive experimental data, computational methods such as molecular docking and quantum chemical calculations provide valuable insights into the potential mechanisms of action. bohrium.com Molecular docking studies can predict the binding affinity and interaction patterns of a ligand with the active site of a target protein. jbcpm.comnih.gov
For example, docking studies have been used to explore how phenolic acids bind to and inhibit inflammatory enzymes like COX and LOX. nih.gov Such analyses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Similarly, in silico studies on substituted pyrimidines could elucidate their binding mode within the colchicine (B1669291) site of tubulin, explaining their antiproliferative activity. The electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, can also be calculated to predict its reactivity and stability. bohrium.com
A theoretical study of this compound could involve docking it against various known targets for pyrimidine and phenol compounds, such as tubulin, COX enzymes, or various kinases and receptors, to generate hypotheses about its most likely biological targets and mechanisms of action.
Identification and Validation of Potential Biological Targets (in silico/in vitro)
While direct in silico or in vitro studies identifying the specific biological targets of this compound are not extensively available in public literature, research on structurally related phenylpyrimidine derivatives has revealed a range of potential molecular targets. The pyrimidine scaffold is a well-established pharmacophore, and its derivatives have been investigated for their interactions with various enzymes and receptors. wjarr.com
Computational docking and in vitro assays of analogous compounds suggest that the phenylpyrimidine core can serve as a suitable template for designing inhibitors of several key biological targets. For instance, in the context of anticancer research, FMS-like tyrosine kinase 3 (FLT-3) has been identified as a potent molecular target for some phenylpyrimidine derivatives. hep.com.cn Molecular docking studies of these derivatives have helped to elucidate the binding modes within the kinase domain. hep.com.cn
Furthermore, other studies on 2,4-disubstituted pyrimidines have identified dual inhibitory activity against Estrogen Receptor alpha (ERα) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are significant targets in cancer therapy. nih.gov The structure-activity relationship studies of these analogues have highlighted the importance of specific substitutions on the pyrimidine and phenyl rings for achieving high binding affinity. nih.gov
In the realm of neurodegenerative diseases, certain 2,4-disubstituted pyrimidine derivatives have been evaluated as dual inhibitors of cholinesterases (AChE and BuChE) and amyloid-β (Aβ) aggregation, which are key pathological pathways in Alzheimer's disease. nih.gov Molecular modeling has indicated that the central pyrimidine ring is a crucial structural element for this dual inhibitory action. nih.gov
Other identified targets for phenylpyrimidine analogues include phosphodiesterase 4 (PDE4), a target for anti-inflammatory drugs, and CYP51, a key enzyme in fungal cell membrane biosynthesis, highlighting the potential of this chemical class as antifungal agents. nih.govnih.gov The diversity of these targets underscores the versatility of the phenylpyrimidine scaffold in medicinal chemistry.
Table 1: Potential Biological Targets of Structurally Related Phenylpyrimidine Derivatives
| Potential Target | Therapeutic Area | Compound Class | Key Findings |
| FLT-3 Kinase | Anticancer | Phenylpyrimidine derivatives | Identified as a potent molecular target for novel anticancer agents. hep.com.cn |
| ERα/VEGFR-2 | Anticancer | 2,4-disubstituted pyrimidines | Dual inhibitors with potent anti-breast cancer activity. nih.gov |
| Cholinesterases (AChE/BuChE) and Aβ Aggregation | Neurodegenerative Diseases | 2,4-disubstituted pyrimidines | Dual inhibitors targeting multiple pathological routes in Alzheimer's disease. nih.gov |
| Phosphodiesterase 4 (PDE4) | Anti-inflammatory | 5-Carbamoyl-2-phenylpyrimidine derivatives | Potent inhibitors with in vivo efficacy against pulmonary neutrophilia. nih.gov |
| CYP51 | Antifungal | 2-Phenylpyrimidine (B3000279) derivatives | Novel and potent antifungal agents. nih.gov |
| Aurora Kinase A | Anticancer | 4,6-Diphenylpyrimidin-2-amine (B1348216) derivatives | Inhibition of kinase activity, leading to cell cycle arrest and apoptosis. |
Comparative Biological Activity Profiling with Structurally Related Analogues
The biological activity of this compound can be contextualized by comparing it with structurally related analogues. Structure-activity relationship (SAR) studies on various series of phenylpyrimidine derivatives have provided valuable insights into how modifications to the core structure influence potency and selectivity for different biological targets.
For a series of 2,4-disubstituted pyrimidine derivatives designed as dual ERα/VEGFR-2 ligands, it was found that the nature and position of substituents on the phenyl ring significantly impact biological activity. nih.gov For example, the introduction of a hydroxyl group at the 4-position of the phenyl ring led to a significant increase in ERα binding affinity. nih.gov
In the development of novel phosphodiesterase 4 (PDE4) inhibitors, modifications to a 5-carbamoyl-2-phenylpyrimidine lead compound demonstrated a clear SAR. nih.gov Specifically, the conversion of a carboxylic acid moiety to an N-neopentylacetamide derivative resulted in a substantial increase in in vitro PDE4B inhibitory activity. nih.gov X-ray crystallography of the analogue bound to the human PDE4B catalytic domain provided a structural basis for these findings and guided the design of even more potent derivatives. nih.gov
Similarly, in the design of 2-phenylpyrimidine derivatives as antifungal agents targeting CYP51, a scaffold hopping strategy was employed to optimize the parent core. nih.gov This led to the discovery of compounds with significantly improved antifungal activity compared to the initial leads. nih.gov
The anticancer activity of 4,6-diphenylpyrimidin-2-amine derivatives has also been explored, with SAR studies indicating that hydrophobic substituents and the presence of a 1-naphthalenyl group at the R2 position increased the cytotoxic activity. Furthermore, the existence of an H-bond acceptor at the C-2 of the R1 position was also found to enhance activity.
Table 2: Comparative Biological Activity of Selected Phenylpyrimidine Analogues
| Compound/Analogue | Target(s) | Key Structural Features | Biological Activity (IC₅₀/EC₅₀) |
| II-9OH (2-(4-hydroxylphenyl)pyrimidine analogue) | ERα / VEGFR-2 | Hydroxyl group at 4-position of the phenyl ring | ERα IC₅₀ = 1.64 μM; VEGFR-2 IC₅₀ = 0.085 μM nih.gov |
| Compound 10f (N-neopentylacetamide derivative) | PDE4B | N-neopentylacetamide at position 5 | PDE4B IC₅₀ = 8.3 nM nih.gov |
| Compound 6g (Phenylpyrimidine derivative) | FLT-3 Kinase | Specific substitutions on the phenyl and pyrimidine rings | HeLa cell line IC₅₀ = 1.5 μmol/L hep.com.cn |
| Compound 9a (N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine) | AChE | Naphthylmethyl and pyrrolidinyl substitutions | AChE IC₅₀ = 5.5 μM nih.gov |
| Compound 9e (2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine) | BuChE | Naphthylmethyl and methylpiperidinyl substitutions | BuChE IC₅₀ = 2.2 μM nih.gov |
| Compound C6 (2-phenylpyrimidine derivative) | CYP51 | Optimized phenylpyrimidine core | Superior antifungal activity compared to fluconazole (B54011) nih.gov |
Q & A
Q. Advanced Research Focus :
- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS. Reference ’s methodology for detecting hydroxylated or demethylated derivatives .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) and compare fragmentation patterns to databases.
What strategies resolve contradictions in spectroscopic data during structural validation?
Basic Research Focus :
Combine complementary techniques:
- NMR : Assign peaks using ¹H-¹³C HSQC/HMBC to resolve ambiguity in aromatic regions.
- IR Spectroscopy : Confirm phenolic O-H stretches (~3200 cm⁻¹) and pyrimidine C=N bonds (~1650 cm⁻¹).
Advanced Research Focus :
Apply DFT calculations (e.g., Gaussian 09) to predict NMR/IR spectra and cross-validate experimental data. Address discrepancies in X-ray vs. solution-state structures by analyzing dynamic effects .
What are the implications of crystallographic twinning on data interpretation?
Advanced Research Focus :
Twinning can distort intensity statistics. Use SHELXD for twin law identification and refine with TWIN/BASF instructions in SHELXL. For example, notes SHELX’s robustness in handling high-throughput twinned datasets .
How does this compound compare to Schiff base analogs in coordination chemistry?
Advanced Research Focus :
Synthesize metal complexes (e.g., Co²⁺, Cu²⁺) and characterize via:
- Magnetic susceptibility : Assess paramagnetism (e.g., µeff for octahedral vs. square planar geometry).
- Single-crystal analysis : Compare bond lengths (e.g., M-N vs. M-O) to analogs in , where Co²⁺ complexes showed µ1,1-N₃ bridging .
What computational tools predict the compound’s solubility and logP?
Basic Research Focus :
Use QSAR models in software like ACD/Labs or Schrodinger’s QikProp. Input descriptors:
- Topological polar surface area (TPSA).
- Number of hydrogen bond donors/acceptors.
Advanced Research Focus :
Perform MD simulations (e.g., GROMACS) to calculate free energy of solvation. Compare with experimental logP values from shake-flask assays .
How can structural analogs be designed to enhance pharmacokinetic properties?
Q. Advanced Research Focus :
- Bioisosteric replacement : Substitute the phenol with a sulfonamide to improve metabolic stability.
- Prodrug derivatization : Esterify the hydroxyl group to enhance oral bioavailability. Reference ’s use of pyrimidine derivatives as building blocks .
What safety protocols are recommended given limited toxicological data?
Basic Research Focus :
Adopt precautionary measures:
- Use PPE (gloves, goggles) and work in a fume hood.
- Follow REACH guidelines for handling uncharacterized substances .
Advanced Research Focus :
Conduct Ames tests or zebrafish embryo assays to preliminarily assess genotoxicity and developmental effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
